molecular formula C8H2BrF2NO2 B8248510 6-Bromo-4,7-difluoroindoline-2,3-dione

6-Bromo-4,7-difluoroindoline-2,3-dione

Cat. No. B8248510
M. Wt: 262.01 g/mol
InChI Key: VLXFXQARUKPDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,7-difluoroindoline-2,3-dione is a useful research compound. Its molecular formula is C8H2BrF2NO2 and its molecular weight is 262.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4,7-difluoroindoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4,7-difluoroindoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Methods and Chemical Reactions :

    • The synthesis and characterization of related compounds, such as 3,3-dibromo-1,3-dihydroindol-2-ones, are important for understanding the chemical properties and reactions of 6-Bromo-4,7-difluoroindoline-2,3-dione. These compounds serve as useful precursors for further chemical transformations (Parrick et al., 1989).
    • Research into the crystal and molecular structure of related brominated compounds contributes to a deeper understanding of their chemical behavior and potential applications (Umehara et al., 1978).
  • Pharmacological Potential :

    • Indazole-4,7-dione derivatives, which are structurally similar to 6-Bromo-4,7-difluoroindoline-2,3-dione, have been studied for their potential as bromodomain-containing protein 4 (BRD4) inhibitors. These compounds show promise in regulating the expression of genes involved in cancer cell proliferation (Yoo et al., 2018).
  • Analytical Chemistry and Impurity Analysis :

    • The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), for related dione compounds, are crucial for quality control and impurity identification in pharmaceuticals and chemical products (Shabir & Forrow, 2005).
  • Material Science and Photophysical Properties :

    • Studies on compounds like 6-bromo-4-oxo-4H-chromen-3-yl derivatives, which are related to 6-Bromo-4,7-difluoroindoline-2,3-dione, explore their potential in material science, particularly in optoelectronic sensor applications due to their photoconductivity characteristics (Ibrahim et al., 2016).

properties

IUPAC Name

6-bromo-4,7-difluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXFXQARUKPDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,7-difluoro-indoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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